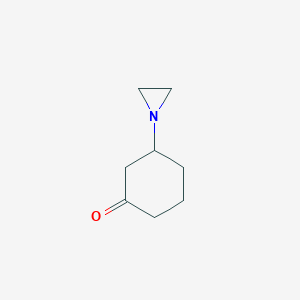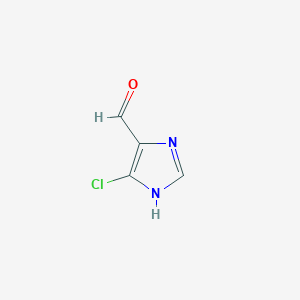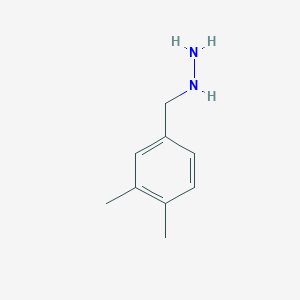
2h-Indene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Indene-2-carbaldehyde is an organic compound with the molecular formula C10H8O. It is a derivative of indene, featuring an aldehyde functional group at the second position of the indene ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2H-Indene-2-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 2H-indene using reagents such as chromium trioxide (CrO3) in acetic acid. Another method includes the Vilsmeier-Haack reaction, where indene reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the desired aldehyde.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. The use of catalytic systems, such as palladium or platinum catalysts, can enhance the efficiency and yield of the reaction. These methods are optimized for scalability and cost-effectiveness, ensuring a consistent supply of the compound for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 2H-Indene-2-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the indene ring undergoes substitution with various electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids
Major Products Formed:
Oxidation: 2H-Indene-2-carboxylic acid
Reduction: 2H-Indene-2-methanol
Substitution: Various substituted indene derivatives
Wissenschaftliche Forschungsanwendungen
2H-Indene-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Derivatives of this compound have shown potential as therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals, contributing to the development of advanced materials.
Wirkmechanismus
The mechanism of action of 2H-Indene-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect cellular pathways and biological processes, making the compound a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
1H-Indene-2-carbaldehyde: Similar structure but differs in the position of the double bond in the indene ring.
2H-Indene-3-carbaldehyde: The aldehyde group is located at the third position of the indene ring.
1H-Indole-3-carbaldehyde: Contains an indole ring instead of an indene ring, with the aldehyde group at the third position.
Uniqueness: 2H-Indene-2-carbaldehyde is unique due to its specific structural configuration, which imparts distinct reactivity and properties. Its position of the aldehyde group and the conjugated system of the indene ring make it particularly useful in various synthetic applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
724772-74-1 |
|---|---|
Molekularformel |
C10H8O |
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
2H-indene-2-carbaldehyde |
InChI |
InChI=1S/C10H8O/c11-7-8-5-9-3-1-2-4-10(9)6-8/h1-8H |
InChI-Schlüssel |
YAJKISNMYAAVQJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC(C=C2C=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,9-Dioxa-1,3-diazaspiro[4.4]nonane](/img/structure/B11922771.png)





![1-Methylimidazo[1,5-a]pyridin-3-amine](/img/structure/B11922801.png)






![7-Methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11922838.png)
